molecular formula C22H14N2O6S2 B2743159 (E)-4-methyl-3-(5-((5-(4-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid CAS No. 881817-72-7

(E)-4-methyl-3-(5-((5-(4-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid

Cat. No.: B2743159
CAS No.: 881817-72-7
M. Wt: 466.48
InChI Key: WOMPGAPWBKWXLZ-YBFXNURJSA-N
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Description

(E)-4-methyl-3-(5-((5-(4-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid is a synthetic organic compound designed for research applications. It belongs to the class of rhodanine derivatives, which are characterized by a 4-oxo-2-thioxothiazolidin core and are known for their diverse biological activities . This compound is of significant interest in antimicrobial research. Its molecular structure, incorporating a nitrophenylfuran moiety, is similar to other rhodanine-based molecules that have demonstrated potent activity against a range of Gram-positive and Gram-negative bacteria, including resistant strains like Methicillin-Resistant Staphylococcus aureus (MRSA) . Some structural analogs have also shown enhanced antifungal activity, outperforming reference drugs like bifonazole and ketoconazole in research settings . The mechanism of action for this class of compounds may involve the inhibition of specific bacterial enzymes. Research on similar structures suggests potential activity as beta-lactamase inhibitors, which could help overcome antibiotic resistance . Furthermore, rhodanine derivatives have been investigated for their ability to interact with key bacterial toxins and enzymes, such as the lethal factor from Bacillus anthracis . The product is supplied for non-human research purposes only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions. Refer to the Safety Data Sheet (SDS) for comprehensive hazard and handling information.

Properties

IUPAC Name

4-methyl-3-[(5E)-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14N2O6S2/c1-12-2-3-14(21(26)27)10-17(12)23-20(25)19(32-22(23)31)11-16-8-9-18(30-16)13-4-6-15(7-5-13)24(28)29/h2-11H,1H3,(H,26,27)/b19-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOMPGAPWBKWXLZ-YBFXNURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)N2C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)C(=O)O)N2C(=O)/C(=C\C3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-4-methyl-3-(5-((5-(4-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid is a derivative of thiazolidinone, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological effects, supported by recent research findings.

Structure and Synthesis

The compound features a complex structure that includes a thiazolidinone core, which is known for various biological activities. The presence of the furan and nitrophenyl groups enhances its potential therapeutic effects. Synthesis typically involves the condensation of appropriate precursors followed by cyclization to form the thiazolidinone ring.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiazolidinones exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown:

  • Antibacterial Activity : Against Gram-positive and Gram-negative bacteria, with some derivatives exhibiting better potency than traditional antibiotics like ampicillin. In particular, the compound displayed promising activity against resistant strains such as MRSA and Pseudomonas aeruginosa .
  • Antifungal Activity : The compound has also been evaluated for antifungal properties, showing superior efficacy compared to standard antifungal agents like ketoconazole and bifonazole .

Anticancer Activity

The anticancer potential of thiazolidinone derivatives has been extensively studied. Key findings related to this compound include:

  • Cytotoxicity Against Cancer Cell Lines :
    • The compound exhibited significant cytotoxic effects against various human cancer cell lines, including A549 (lung cancer) and MDA-MB-231 (breast cancer), with IC50 values in the low micromolar range .
    • Comparative studies have shown that modifications in the substituents can enhance or diminish activity, indicating a structure–activity relationship (SAR) that is crucial for optimizing therapeutic efficacy .
  • Mechanism of Action :
    • The mechanism appears to involve inhibition of key kinases associated with cancer progression, such as c-Met and Ron tyrosine kinases. This inhibition correlates with reduced cell viability in treated cultures .

Case Studies

Several case studies illustrate the biological activity of related thiazolidinone compounds:

CompoundActivity TypeIC50 ValueReference
5bAntibacterial0.62 µM
44Anticancer0.31 µM
39Anticancer1.9 µM

These studies highlight the potential of thiazolidinone derivatives as promising candidates for further development in antimicrobial and anticancer therapies.

Scientific Research Applications

Structure and Composition

The molecular formula of the compound is C19H16N2O6S2C_{19}H_{16}N_{2}O_{6}S_{2}, with a molecular weight of 432.5 g/mol. The structural complexity arises from the presence of multiple functional groups, including a furan ring, a thiazolidinone moiety, and a nitrophenyl group, which contribute to its biological activity.

Medicinal Chemistry

  • Anti-inflammatory Activity : Studies have indicated that derivatives of thiazolidinones exhibit significant anti-inflammatory properties. The compound has been evaluated for its potential as a 5-lipoxygenase inhibitor , suggesting its utility in treating inflammatory diseases .
  • Anticancer Potential : The structural components of this compound suggest possible interactions with cancer cell pathways. In silico studies have demonstrated promising results in terms of binding affinity to various cancer-related targets, indicating its potential as an anticancer agent .
  • Antimicrobial Properties : Compounds with similar structures have shown efficacy against various bacterial strains. Preliminary tests on the compound indicate that it may possess antimicrobial properties, making it a candidate for further exploration in antibiotic development .

Agricultural Applications

  • Pesticidal Activity : The furan moiety is known for its role in agrochemicals. Research has indicated that compounds containing furan derivatives can act as effective pesticides against specific pests, thereby enhancing crop protection strategies .
  • Plant Growth Regulators : Certain derivatives of thiazolidinones have been explored for their ability to act as plant growth regulators, promoting growth and resistance to environmental stressors .

Material Science

  • Polymer Chemistry : Due to its unique chemical structure, the compound can be utilized in the development of new materials with specific properties, such as enhanced thermal stability and UV resistance. This opens avenues for applications in coatings and packaging materials .

Case Study 1: Anti-inflammatory Evaluation

A recent study focused on evaluating the anti-inflammatory effects of thiazolidinone derivatives similar to our compound. The results showed significant inhibition of pro-inflammatory cytokines in vitro, leading to further investigations into their mechanisms of action and potential therapeutic applications in chronic inflammatory diseases.

Case Study 2: Anticancer Screening

In another study, the anticancer activity of a series of thiazolidinone derivatives was assessed using various cancer cell lines. The findings revealed that certain compounds exhibited cytotoxic effects at low concentrations, warranting further research into their structure-activity relationships.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs (thiazolidinone, benzoic acid/furan substituents) and are compared based on substituent effects, physicochemical properties, and biological activity:

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Key Differences vs. Target Compound Biological Activity/Notes References
(Z)-3-(5-((1-Methyl-1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid Indole ring, methyl group C₂₁H₁₅N₂O₃S₂ 407.48 Indole replaces nitro-furan; Z-isomer Antibacterial lead (broad-spectrum activity)
(E)-4-(2-(5-(3-Methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid 3-Methoxybenzylidene, acetamido group C₂₀H₁₆N₂O₅S₂ 428.48 Methoxy vs. nitro; acetamido vs. methylbenzoic pKa = 4.25 (predicted); lower electrophilicity
(Z)-3-(5-((5-(4-Nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid Propanoic acid chain, Z-isomer C₁₈H₁₃N₂O₆S₂ 417.43 Shorter chain (propanoic vs. benzoic acid) Anticancer activity (β-catenin inhibition)
4-(5-{[1-(4-Fluorophenyl)-3-methyl-5-oxo-4H-pyrazol-4-ylidene]methyl}furan-2-yl)benzoic acid Fluorophenyl-pyrazolone, Z-isomer C₂₂H₁₅FN₂O₄ 390.36 Pyrazolone replaces thiazolidinone; fluorine substitution Not reported (structural analog)

Key Observations:

Indole-containing analogs (e.g., ) exhibit stronger antibacterial activity but lower solubility due to hydrophobicity .

Stereochemical Influence :

  • The E-configuration in the target compound may favor planar molecular geometry, enhancing interactions with flat binding pockets (e.g., DNA gyrase) compared to Z-isomers .

Acid-Base Properties: The benzoic acid moiety in the target compound (pKa ~4–5 predicted) ensures ionization at physiological pH, aiding solubility and membrane penetration vs. propanoic acid derivatives .

Thermodynamic Stability: Nitro-furan-thiazolidinone hybrids (target compound and ) show higher predicted density (1.52 g/cm³) than indole or pyrazolone analogs, suggesting improved crystallinity for formulation .

Q & A

Q. Q1. What are the standard synthetic routes for preparing the thiazolidinone core in this compound?

The thiazolidinone ring is typically synthesized via a cyclocondensation reaction. A general method involves refluxing thiosemicarbazide derivatives with chloroacetic acid and sodium acetate in a DMF/acetic acid mixture (2:1 v/v) for 2 hours. For example, describes the synthesis of analogous 4-thiazolidinones using 3-(4-hydroxyphenyl)thiosemicarbazide and oxo-compounds. Post-reaction, products are recrystallized from DMF-ethanol to enhance purity .

Q. Q2. How can the (E)-configuration of the methylene group be confirmed experimentally?

The E/Z isomerism of the methylene group can be resolved using 1H-NMR spectroscopy . In the (E)-isomer, the coupling constant (J) between the vinyl protons is typically >12 Hz due to trans-configuration. Additionally, NOE (Nuclear Overhauser Effect) experiments can detect spatial proximity between the furan and thiazolidinone moieties, confirming stereochemistry .

Q. Q3. What analytical techniques are critical for characterizing this compound?

  • IR spectroscopy : Confirms the presence of C=O (1680–1720 cm⁻¹) and C=S (1200–1250 cm⁻¹) stretches in the thiazolidinone ring .
  • 1H/13C-NMR : Identifies aromatic protons (δ 6.5–8.5 ppm) and methyl groups (δ 2.0–2.5 ppm). For example, reports distinct signals for the benzoic acid COOH group (δ 12–13 ppm) .
  • Elemental analysis : Validates purity by matching calculated vs. observed C, H, N, and S percentages (e.g., 47.42% C, 5.53% N in analogous compounds) .

Advanced Synthetic Optimization

Q. Q4. How can solvent systems influence the yield of the furan-methylene-thiazolidinone intermediate?

Polar aprotic solvents like DMF or DMSO enhance reaction efficiency by stabilizing charged intermediates. achieved 78–89% yields using DMF/acetic acid (1:2) under reflux. Conversely, non-polar solvents (e.g., toluene) may reduce cyclization rates due to poor solubility of nitroaryl intermediates .

Q. Q5. What strategies mitigate side reactions during the nitrophenyl-furan coupling step?

  • Catalyst optimization : Use of Pd/C or CuI can accelerate Suzuki-Miyaura coupling for nitroaryl groups while minimizing dehalogenation byproducts.
  • Temperature control : Maintaining reflux temperatures (80–100°C) prevents premature decomposition of the nitro group .

Biological Activity and Structure-Activity Relationships (SAR)

Q. Q6. What in vitro assays are recommended for preliminary antimicrobial screening?

Standard assays include:

  • Minimum Inhibitory Concentration (MIC) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. reports MIC values of 8–32 µg/mL for structurally related thiazolidinones .
  • Time-kill kinetics : Assess bactericidal/fungicidal activity over 24 hours .

Q. Q7. How does the 4-nitrophenyl substituent impact biological activity?

The electron-withdrawing nitro group enhances electrophilicity, improving interactions with microbial enzymes (e.g., dihydrofolate reductase). In , nitrophenyl derivatives showed 4-fold greater activity against C. albicans compared to methoxy-substituted analogs .

Computational and Mechanistic Studies

Q. Q8. What computational methods validate target binding modes?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with bacterial targets (e.g., penicillin-binding proteins). identified hydrogen bonding between the thioxothiazolidinone sulfur and His394 residue in E. coli DHFR .
  • MD simulations : Run 100-ns trajectories to assess binding stability (RMSD <2.0 Å) .

Q. Q9. Can DFT calculations predict the compound’s reactivity?

Yes. Density Functional Theory (B3LYP/6-311G**) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the LUMO of the nitroaryl group localizes at the nitro oxygen, indicating susceptibility to nucleophilic attack .

Data Contradiction and Reproducibility

Q. Q10. How should researchers address conflicting melting point data across studies?

  • Purity verification : Use HPLC (C18 column, MeCN/H2O mobile phase) to confirm >95% purity.
  • Crystallization conditions : notes that recrystallization from DMF-acetic acid vs. ethanol can shift melting points by 5–10°C due to polymorphic forms .

Q. Q11. What steps resolve discrepancies in NMR spectral assignments?

  • 2D NMR (COSY, HSQC) : Correlate proton-proton and proton-carbon couplings to assign overlapping signals (e.g., aromatic protons at δ 7.2–7.8 ppm).
  • Isotopic labeling : Synthesize deuterated analogs to isolate specific proton environments .

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